molecular formula C8H11N3O2 B11912296 2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one

2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one

Cat. No.: B11912296
M. Wt: 181.19 g/mol
InChI Key: IDKIBQOZXZLNNW-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the oxazolo[3,2-a]pyrimidinone family, a class of N-fused heterocycles known for a broad spectrum of pharmacological activities. Structural analogs of this core scaffold have been investigated for their potential as antipsychotic , anticancer , anti-inflammatory , and antiviral agents . Furthermore, the oxazolo[3,2-a]pyrimidine framework is structurally similar to purine bases, which allows derivatives to potentially mimic naturally occurring molecules, making them valuable for designing enzyme inhibitors and probing biological pathways . The presence of the aminomethyl functional group on this scaffold provides a versatile handle for further synthetic elaboration and derivatization, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. It can be utilized in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce complex aromatic and alkynyl substituents, thereby fine-tuning the properties of the resulting molecules for specific biological targets . As such, this compound serves as a key synthetic intermediate for developing novel therapeutic candidates and chemical probes. This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-(aminomethyl)-6-methyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C8H11N3O2/c1-5-3-11-4-6(2-9)13-8(11)10-7(5)12/h3,6H,2,4,9H2,1H3

InChI Key

IDKIBQOZXZLNNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CC(OC2=NC1=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the oxazolo-pyrimidine core through intramolecular cyclization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxazolo-pyrimidine core or the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's promising anticancer properties. Research indicates that derivatives of oxazole and pyrimidine compounds can exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against MCF-7 Cells :
    A study evaluated the activity of several oxazole derivatives, including 2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one, against the MCF-7 breast cancer cell line. The results demonstrated varying degrees of potency, with some derivatives showing IC₅₀ values comparable to established drugs like Sorafenib .
    CompoundIC₅₀ (µM)Comparison
    Compound A8.38 ± 0.62Sorafenib (7.55 ± 0.40)
    Compound B11.67 ± 0.52Sorafenib (7.55 ± 0.40)
    Compound C23.97 ± 0.67Moderate activity
  • Mechanism of Action :
    Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer progression, such as CDK8 and ER-α, indicating its potential as a lead compound for further drug development .

Antimicrobial Applications

The antimicrobial efficacy of this compound has also been investigated, revealing its potential against various microbial species.

Case Studies

  • Antimicrobial Activity :
    In vitro studies have shown that derivatives of this compound exhibit promising activity against selected bacterial strains. For example, compounds derived from similar oxazole structures demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
    CompoundMicrobial SpeciesActivity
    Compound DStaphylococcus aureusEffective
    Compound EEscherichia coliModerate

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one involves its interaction with specific molecular targets. The oxazolo-pyrimidine core can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

  • Core Heterocycle: Oxazolo[3,2-a]pyrimidinones (e.g., the target compound) contain an oxygen atom in the fused azole ring, which may reduce basicity compared to thiazolo (sulfur) or triazolo (nitrogen) analogues. This affects electronic properties and binding interactions .
  • Substituent Effects: The aminomethyl group in the target compound may confer hydrogen-bonding capacity, while chloromethyl (S1-TP) and piperidinomethyl (S2-TP) substituents influence reactivity and solubility . Halogenated derivatives (e.g., Compound 3 in ) allow regioselective cross-coupling, enabling rapid diversification for drug discovery .

Electrochemical and Pharmacological Profiles

  • Triazolo derivatives (S1-TP, S2-TP) exhibit distinct oxidation peaks in voltammetry studies, correlating with their electron-donating substituents.
  • Thiazolo[3,2-a]pyrimidinones () are prioritized for their solubility and stability, making them suitable for in vitro assays.

Biological Activity

2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one, with the CAS number 81568-74-3, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article presents an overview of its biological activity, including antimicrobial properties, pharmacological effects, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₈H₁₁N₃O₂
  • Molecular Weight : 181.19 g/mol

Antimicrobial Activity

Research has highlighted the antimicrobial potential of oxazole derivatives, including this compound. A study indicated that compounds with similar structures exhibited significant activity against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3gPseudomonas aeruginosa0.21 µM
3gEscherichia coli0.21 µM
3fCandida albicans0.83 µM

These results suggest that derivatives of oxazole may serve as effective antimicrobial agents, with specific activity against both Gram-negative and Gram-positive bacteria as well as fungi .

Pharmacological Effects

The biological evaluation of similar compounds has shown promising pharmacological effects. For instance, the compound demonstrated notable saluretic diuretic activity in animal models, indicating potential applications in managing fluid retention and hypertension .

Case Study: Saluretic Activity

In a comparative study involving rats and dogs, a derivative compound demonstrated significant saluretic effects. The research indicated that such compounds could modulate blood pressure effectively while promoting sodium excretion .

The mechanism by which oxazole derivatives exert their antimicrobial effects often involves interaction with bacterial enzymes. For example, molecular docking studies have shown that these compounds can bind effectively to critical targets like DNA gyrase and MurD, which are essential for bacterial replication and cell wall synthesis.

Binding Interactions

The binding interactions of compound 3g with DNA gyrase were characterized by:

  • Hydrogen Bonds : Formed with residues SER1084, ASP437, and GLY459.
  • Pi-Pi Stacking : Stabilization through interactions with nucleotides.

These interactions are crucial for the expression of antibacterial activity and suggest a multifaceted approach to disrupting bacterial growth .

Toxicity Studies

Toxicity assessments conducted on human pseudonormal cell lines revealed varying degrees of cytotoxicity among different oxazole derivatives. Notably, compound 3f exhibited lower toxicity compared to others tested, indicating its potential for safer therapeutic applications .

Table 2: Cytotoxicity Assessment

CompoundCell LineIC50 (µM)
3gHaCat (keratinocytes)>50
3fBALB/c 3T3 (fibroblasts)>40

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one?

Methodological Answer: Synthesis typically involves multi-step pathways, including cyclization reactions and functional group modifications. Key steps include:

  • Cyclization: Acidic or basic conditions (e.g., DMF/K₂CO₃) to promote ring closure, as seen in analogous thiazolo[3,2-a]pyrimidine syntheses .
  • Aminomethylation: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.
  • Purification: Use of column chromatography (ethyl acetate/hexane mixtures) or recrystallization to achieve >95% purity .
    Optimization Strategies:
  • Adjust reaction temperature (60–100°C) and solvent polarity to minimize side products like thiazolo-pyrimidinones .
  • Catalyst screening (e.g., triethylamine for acid scavenging) to enhance yields .

Q. How is structural confirmation and purity assessment performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and ring systems. For example, methyl groups at C6 appear as singlets near δ 2.1–2.3 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 222.1).
  • X-ray Diffraction: Resolve ambiguous stereochemistry, particularly for fused-ring systems .
  • High-Performance Liquid Chromatography (HPLC): Purity >98% confirmed using C18 columns with UV detection at 254 nm .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the oxazole ring .
  • Moisture Sensitivity: Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the lactam group.
  • Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, requiring avoidance of prolonged heating .

Advanced Questions

Q. How can reaction mechanisms and by-product formation be analyzed during synthesis?

Methodological Answer:

  • Mechanistic Probes: Isotopic labeling (e.g., ¹⁵N-tagged intermediates) to track cyclization pathways .
  • By-Product Identification: LC-MS/MS to detect side products like thiazolo-pyrimidinones, which form under competing alkylation pathways .
  • Kinetic Studies: Time-resolved ¹H NMR to monitor intermediate formation and optimize reaction quenching .

Q. What computational approaches predict the compound’s bioactivity and binding modes?

Methodological Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with targets like kinases or DNA. For example, triazolopyrimidinones show affinity for JAK/TYK2 enzymes .
  • QSAR Modeling: Correlate substituent effects (e.g., aminomethyl group) with inhibitory activity using Hammett constants or logP values .
  • MD Simulations: Assess binding stability (RMSD <2 Å over 100 ns) for drug-target complexes .

Q. How can electrochemical methods elucidate DNA interaction mechanisms?

Methodological Answer:

  • Cyclic Voltammetry (CV): Measure redox potentials to identify electron transfer between the compound and DNA bases. For example, oxidation peaks near +0.8 V suggest intercalation .
  • Differential Pulse Voltammetry (DPV): Quantify binding constants (e.g., Kₐ = 10⁴–10⁵ M⁻¹) via changes in peak current .
  • Controlled Parameters: Optimize pH (7.4 for physiological relevance) and scan rate (50–200 mV/s) to avoid non-specific adsorption .

Q. How are structural analogs designed to enhance bioactivity while minimizing toxicity?

Methodological Answer:

  • Scaffold Hopping: Replace the oxazole ring with triazole or thiazole moieties to modulate solubility and target affinity .
  • SAR Studies: Test derivatives with varied substituents (e.g., fluorobenzylidene groups) to balance potency (IC₅₀ <1 μM) and cytotoxicity (CC₅₀ >50 μM) .
  • ADMET Prediction: Use SwissADME or pkCSM to optimize logP (1–3) and hepatotoxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.